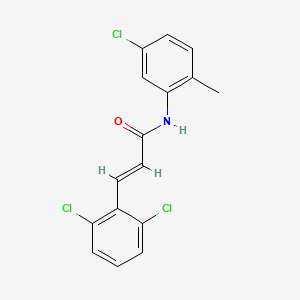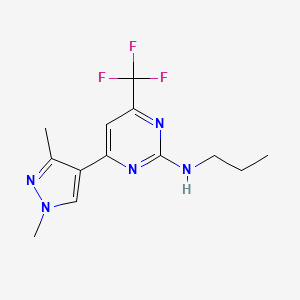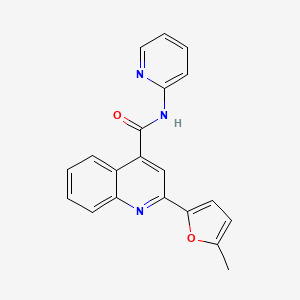![molecular formula C19H14F2N4O2 B10933654 N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933654.png)
N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Difluorphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolopyridine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Difluorphenylgruppe, eines Furanrings und eines Pyrazolopyridinkerns aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,4-Difluorphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Pyrazolopyridinkerns, die durch die Reaktion von 2,3-Diaminopyridin mit Furfural unter Weidenhagen-Reaktionsbedingungen erreicht werden kann . Dieses Zwischenprodukt wird dann unter Verwendung eines KOH-Aceton-Systems methyliert, um isomere 1-Methyl-2-(furan-2-yl)-1H- und 3-Methyl-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine zu erhalten
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, wobei Optimierungen für Ausbeute und Reinheit erfolgen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(2,4-Difluorphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.
Reduktion: Die Nitrogruppen, falls vorhanden, können zu Aminen reduziert werden.
Substitution: Elektrophile Substitutionsreaktionen können am Furanring oder am Pyridinfragment auftreten, abhängig von den Reaktionsbedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Brom (Br₂), Salpetersäure (HNO₃) und Säurechloride beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazolopyridine, Furanderivate und aminofunktionelle Verbindungen.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Difluorphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Biologie: Die Verbindung hat das Potenzial als biochemische Sonde zur Untersuchung von Enzyminteraktionen und zellulären Signalwegen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Attachment of the Furyl Group: The furyl group can be attached through a Suzuki coupling reaction using a furylboronic acid and a suitable palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of N4-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or furyl aldehydes.
Reduction: Reduction reactions can occur at the difluorophenyl group, resulting in the formation of partially or fully reduced phenyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Furyl ketones, furyl aldehydes.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N~4~-(2,4-difluorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: It is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
Der Wirkungsmechanismus von N-(2,4-Difluorphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise wurde gezeigt, dass es Fibroblastenwachstumsfaktorrezeptoren (FGFRs) hemmt, die eine entscheidende Rolle bei der Zellproliferation und dem Zellüberleben spielen . Die Verbindung bindet an die aktive Stelle von FGFRs und verhindert deren Aktivierung und die darauf folgenden Signalwege, wie die RAS-MEK-ERK- und PI3K-Akt-Signalwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridin: Teilt sich die Furan- und Pyridinringe, fehlt aber die Difluorphenyl- und Carboxamidgruppe.
2-(2,4-Difluorphenyl)-pyridin: Enthält die Difluorphenylgruppe, fehlt aber der Pyrazolopyridinkern.
Einzigartigkeit
N-(2,4-Difluorphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid ist aufgrund seiner Kombination von strukturellen Merkmalen, darunter die Difluorphenylgruppe, der Furanring und der Pyrazolopyridinkern, einzigartig.
Eigenschaften
Molekularformel |
C19H14F2N4O2 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14F2N4O2/c1-10-17-12(19(26)23-14-6-5-11(20)8-13(14)21)9-15(16-4-3-7-27-16)22-18(17)25(2)24-10/h3-9H,1-2H3,(H,23,26) |
InChI-Schlüssel |
KEFAIVVWNDQLRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=C(C=C(C=C4)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10933583.png)
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10933602.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10933605.png)
![Dipropan-2-yl 5-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10933609.png)
![1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10933611.png)

![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933622.png)

![N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933627.png)

![2,4-dichloro-5-(dimethylsulfamoyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10933637.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10933638.png)

